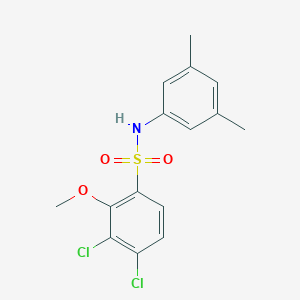
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide, also known as DIDS, is a sulfonamide derivative that has been extensively studied for its biological and pharmacological properties. It is a potent inhibitor of chloride channels and has been used as a tool in various research studies to investigate the role of chloride channels in cellular physiology and pathophysiology.
作用机制
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide inhibits chloride channels by binding to the channel pore and blocking chloride ion flux. It has been shown to inhibit both voltage-gated and ligand-gated chloride channels, and its mechanism of action is thought to involve binding to a conserved site in the channel pore. 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide has also been shown to inhibit other ion channels and transporters, including sodium channels, potassium channels, and the Na+/K+ ATPase.
Biochemical and Physiological Effects:
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit chloride transport in various tissues, including the kidney, lung, and intestine. 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide has also been shown to inhibit the activity of the Na+/K+ ATPase, leading to an increase in intracellular sodium and a decrease in intracellular potassium. These effects have been implicated in the pathophysiology of diseases such as hypertension and cystic fibrosis.
实验室实验的优点和局限性
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide is a potent and selective inhibitor of chloride channels, making it a valuable tool for investigating the role of these channels in cellular physiology and pathophysiology. However, its potency and selectivity can also be a limitation, as it may inhibit other ion channels and transporters. Additionally, 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide can be toxic to cells at high concentrations, which can limit its use in some experiments.
未来方向
There are several future directions for research on 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide. One area of interest is the development of more selective inhibitors of chloride channels, which could be used to investigate the role of specific chloride channels in cellular physiology and pathophysiology. Another area of interest is the development of 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide derivatives with improved pharmacokinetic properties, which could be used in animal models of disease. Finally, there is interest in investigating the role of 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide and other chloride channel inhibitors in the treatment of diseases such as cystic fibrosis and hypertension.
合成方法
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide can be synthesized by reacting 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 3,5-dimethylaniline in the presence of a base such as triethylamine. The reaction yields 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide as a white crystalline solid with a melting point of 214-216°C.
科学研究应用
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide has been used as a tool in various research studies to investigate the role of chloride channels in cellular physiology and pathophysiology. It has been shown to inhibit both voltage-gated and ligand-gated chloride channels, making it a valuable tool for studying the physiological and pathological roles of these channels. 3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide has also been used to investigate the role of chloride channels in diseases such as cystic fibrosis, epilepsy, and hypertension.
属性
产品名称 |
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide |
|---|---|
分子式 |
C15H15Cl2NO3S |
分子量 |
360.3 g/mol |
IUPAC 名称 |
3,4-dichloro-N-(3,5-dimethylphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H15Cl2NO3S/c1-9-6-10(2)8-11(7-9)18-22(19,20)13-5-4-12(16)14(17)15(13)21-3/h4-8,18H,1-3H3 |
InChI 键 |
RFVKRKKGIBGSQG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC)C |
规范 SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288305.png)
![Ethyl 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288306.png)




![ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether](/img/structure/B288340.png)


